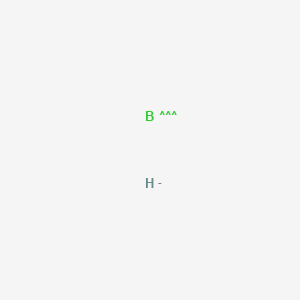
Boron;hydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron hydrides, also known as boranes, are a class of compounds consisting of boron and hydrogen. These compounds are known for their unique structures and bonding, which often involve three-centered two-electron bonds. Boron hydrides are typically volatile and highly reactive, making them of significant interest in both theoretical and applied chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boron hydrides can be synthesized through various methods. One common approach involves the reaction of boron trifluoride with a hydride source such as sodium borohydride or lithium aluminum hydride. For example: [ 3 \text{LiAlH}_4 + 4 \text{BF}_3 \rightarrow 2 \text{B}_2\text{H}_6 + 3 \text{LiAlF}_4 ] This reaction produces diborane, a simple boron hydride .
Industrial Production Methods: Industrial production of boron hydrides often involves the pyrolysis of boron compounds or the controlled protolysis of boron-containing precursors. These methods require careful handling due to the reactivity and potential toxicity of the intermediates and products .
Chemical Reactions Analysis
Types of Reactions: Boron hydrides undergo a variety of chemical reactions, including:
Oxidation: Boron hydrides can be oxidized to form boron oxides and water. For example: [ \text{B}_2\text{H}_6 + 3 \text{O}_2 \rightarrow \text{B}_2\text{O}_3 + 3 \text{H}_2\text{O} ]
Reduction: Boron hydrides can act as reducing agents, reducing other compounds while being oxidized themselves.
Substitution: Boron hydrides can react with alkenes to form alkyl boranes. For example: [ \text{B}_2\text{H}_6 + 6 \text{CH}_2=\text{CHR} \rightarrow 2 \text{B}(\text{CH}_2\text{CH}_2\text{R})_3 ]
Common Reagents and Conditions: Common reagents used in reactions with boron hydrides include oxygen, halogens, and alkenes. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: Major products formed from reactions of boron hydrides include boron oxides, borate esters, and alkyl boranes .
Scientific Research Applications
Boron hydrides have a wide range of scientific research applications:
Hydrogen Storage: Boron hydrides are studied as potential hydrogen storage materials due
Properties
IUPAC Name |
boron;hydride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.H/q;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCMDEKQJFGURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[B] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
11.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














